6-(2,6-Dichloro-phenoxy)hexanenitrile
Description
6-(2,6-Dichloro-phenoxy)hexanenitrile is a nitrile-functionalized compound featuring a hexanenitrile backbone substituted with a 2,6-dichlorophenoxy group. The compound’s synthesis likely involves nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated hexanenitrile precursor, a method analogous to those described for related nitriles .
Properties
IUPAC Name |
6-(2,6-dichlorophenoxy)hexanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-10-6-5-7-11(14)12(10)16-9-4-2-1-3-8-15/h5-7H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQXXOYLHQPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCCCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277825 | |
| Record name | Hexanenitrile, 6-(2,6-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443335-71-4 | |
| Record name | Hexanenitrile, 6-(2,6-dichlorophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443335-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanenitrile, 6-(2,6-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichloro-phenoxy)hexanenitrile typically involves the reaction of 2,6-dichlorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromohexanenitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure consistent product quality. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dichloro-phenoxy)hexanenitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include various substituted phenoxyhexanenitriles.
Oxidation: Products include phenoxyhexanoic acids or phenoxyhexanones.
Reduction: Products include phenoxyhexylamines.
Hydrolysis: Products include phenoxyhexanoic acids or phenoxyhexanamides.
Scientific Research Applications
6-(2,6-Dichloro-phenoxy)hexanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,6-Dichloro-phenoxy)hexanenitrile involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in interactions with biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features of 6-(2,6-Dichloro-phenoxy)hexanenitrile with its analogs:
Key Observations:
- Halogen Effects: The dichloro- and difluoro-phenoxy derivatives differ in electronic and steric properties. Chlorine’s electronegativity and larger atomic size enhance stability and lipophilicity, while fluorine’s small size and strong C-F bonds improve metabolic resistance .
- Functional Group Impact: The phenoxy group in this compound introduces an ether linkage, enabling hydrogen bonding and dipole interactions absent in aryl-substituted analogs like 2-(4-Chlorophenyl)hexanenitrile .
Physicochemical Properties
Comparative data for select properties:
- Volatility: The dichloro-phenoxy derivative likely exhibits lower vapor pressure than fluorinated analogs due to higher molecular weight and stronger intermolecular forces .
- Polarity: The nitrile group (-CN) in all compounds contributes to polarity, but the dichlorophenoxy substituent increases hydrophobicity compared to triazole or fluorinated analogs .
Biological Activity
6-(2,6-Dichloro-phenoxy)hexanenitrile is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H12Cl2N
- Molecular Weight : 253.14 g/mol
- CAS Number : 1443335-71-4
The presence of the dichlorophenoxy group is significant for its biological interactions, particularly in herbicidal and pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Interaction : The compound could interact with cellular receptors, influencing signaling pathways related to growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth at certain concentrations.
Anticancer Properties
In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. The following table summarizes findings from key studies:
Case Study 1: Cytotoxicity in Breast Cancer Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Apoptotic markers were assessed using flow cytometry, confirming the induction of programmed cell death.
Case Study 2: Inhibition of Tumor Growth
In an animal model, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of angiogenesis and promotion of apoptosis within tumor tissues.
Applications in Drug Development
The unique structure of this compound positions it as a candidate for further development as an anticancer agent or antimicrobial drug. Its potential applications include:
- Targeted Therapy : Leveraging its selective action against cancer cells for more effective treatments.
- Combination Therapy : Exploring synergistic effects when used alongside existing chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
